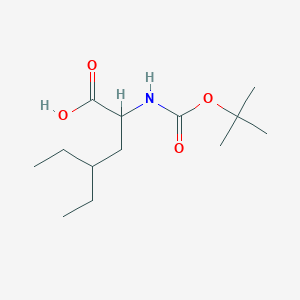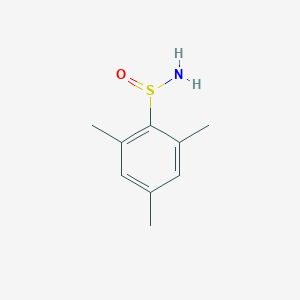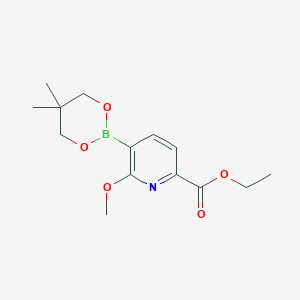
2-Mesityl-1H-indene-3-yldicyclohexylphosphine
Übersicht
Beschreibung
2-Mesityl-1H-indene-3-yldicyclohexylphosphine (also known as Phos-mesityl) is a phosphine ligand which has been widely studied for its ability to form strong metal complexes. It is an organophosphorus compound, and is often used in the synthesis of various organometallic compounds. Phos-mesityl has been found to be particularly useful in the synthesis of organometallic compounds which contain transition metals, such as palladium, nickel, and cobalt.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Alcohol Dehydrogenation
One of the notable applications of 2-Mesityl-1H-indene-3-yldicyclohexylphosphine derivatives is in catalysis, particularly in the dehydrogenation of alcohols. Yuan et al. (2012) synthesized ruthenium complexes incorporating phenyl-substituted indenylphosphine ligands, which were found to catalyze the acceptorless dehydrogenation of alcohols, efficiently oxidizing cyclic and linear alcohols to ketones. This process highlights the utility of these complexes in chemical transformations, offering a sustainable method for ketone synthesis from alcohols using a catalytic approach (Yuan et al., 2012).
Role in Synthesis and Characterization
The synthesis and characterization of compounds related to 2-Mesityl-1H-indene-3-yldicyclohexylphosphine contribute to a deeper understanding of their structural and electronic properties. Koparir et al. (2022) reported the synthesis, characterization, and computational analysis of thiophene-2,5-diylbis((3-mesityl-3-methylcyclobutyl)methanone), exploring its electronic and optical properties through Density Functional Theory (DFT) calculations. Such studies are crucial for advancing the knowledge of these compounds' reactivity and potential applications in various domains, including corrosion inhibition and bioactivity investigations (Koparir et al., 2022).
Coordination Chemistry and Ligand Behavior
Compounds structurally related to 2-Mesityl-1H-indene-3-yldicyclohexylphosphine play a significant role in coordination chemistry, serving as ligands for metal complexes with potential applications in catalysis and material science. Benhamou et al. (2009) explored the chelation-assisted reactions of phosphine- and olefin-tethered imidazolium derivatives, highlighting the unique ligand behavior in the formation of N-heterocyclic carbene complexes of Ru(0). These findings provide insights into the design of new catalysts with enhanced performance for various chemical reactions (Benhamou et al., 2009).
Eigenschaften
IUPAC Name |
dicyclohexyl-[2-(2,4,6-trimethylphenyl)-3H-inden-1-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-19,25-26H,4-9,13-16,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAKJWCIXGNYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2)P(C4CCCCC4)C5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)
![2-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3100557.png)


![5,5'-Di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3100584.png)
![(1R)-2,2',3,3'-tetrahydro-6,6'-bis[2,4,6-tris(1-Methylethyl)phenyl]-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3100590.png)



![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/structure/B3100628.png)
![5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester](/img/structure/B3100630.png)
![[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid](/img/structure/B3100651.png)
